molecular formula C6H4Br2N4 B11835003 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine

5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B11835003
M. Wt: 291.93 g/mol
InChI Key: WSNXYMBMXDQMHB-UHFFFAOYSA-N
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Description

5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a brominated derivative of pyrrolo[2,1-f][1,2,4]triazin-4-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the regioselective bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine. One common method involves treating pyrrolo[2,1-f][1,2,4]triazin-4-amine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane. This reaction predominantly yields the desired dibrominated product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.

    Oxidation/Reduction: Standard oxidizing or reducing agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of two bromine atoms at specific positions on the pyrrolo[2,1-f][1,2,4]triazin-4-amine core

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

5,7-dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H4Br2N4/c7-3-1-4(8)12-5(3)6(9)10-2-11-12/h1-2H,(H2,9,10,11)

InChI Key

WSNXYMBMXDQMHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1Br)C(=NC=N2)N)Br

Origin of Product

United States

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